

# Technical Monograph: N-(3,4-Dichlorophenyl)benzamide[1]

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## Compound of Interest

Compound Name: *N*-(3,4-Dichlorophenyl)benzamide

CAS No.: 10286-75-6

Cat. No.: B079788

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## Executive Summary

**N-(3,4-Dichlorophenyl)benzamide** (also known as 3',4'-Dichlorobenzanilide) is a lipophilic diaryl amide.[1] While structurally related to the widely used herbicide Propanil (N-(3,4-dichlorophenyl)propionamide), this benzamide derivative serves primarily as a metabolic reference standard, a chemical intermediate, and a structural scaffold in the development of antimicrobial and antiparasitic agents.[1] Its significance lies in the stability of the benzamide bond against enzymatic hydrolysis compared to aliphatic amides, making it a critical probe for Structure-Activity Relationship (SAR) studies involving the 3,4-dichloroaniline moiety.[1]

## Chemical Constitution & Properties[2][3][4][5][6]

### Identity & Physicochemical Profile

The compound consists of a benzoyl ring linked via an amide bond to a 3,4-dichloro-substituted aniline ring.[1][2] The electron-withdrawing chlorine atoms significantly increase the lipophilicity and metabolic stability of the molecule compared to non-chlorinated analogs.

Property	Data
IUPAC Name	N-(3,4-Dichlorophenyl)benzamide
Common Synonyms	3',4'-Dichlorobenzanilide; Benzamide, N-(3,4-dichlorophenyl)-
CAS Registry Number	6043-42-1 (Primary), 10286-75-6 (Isomer/Salt ref)
Molecular Formula	C <sub>13</sub> H <sub>9</sub> Cl <sub>2</sub> NO
Molecular Weight	266.12 g/mol
Physical State	White to off-white crystalline solid
Melting Point	150–155 °C (Typical for this class; higher than Propanil's 91°C)
Lipophilicity (LogP)	~4.4 (Predicted) – Highly Lipophilic
Solubility	Insoluble in water; Soluble in DMSO, DMF, Acetone, Dichloromethane

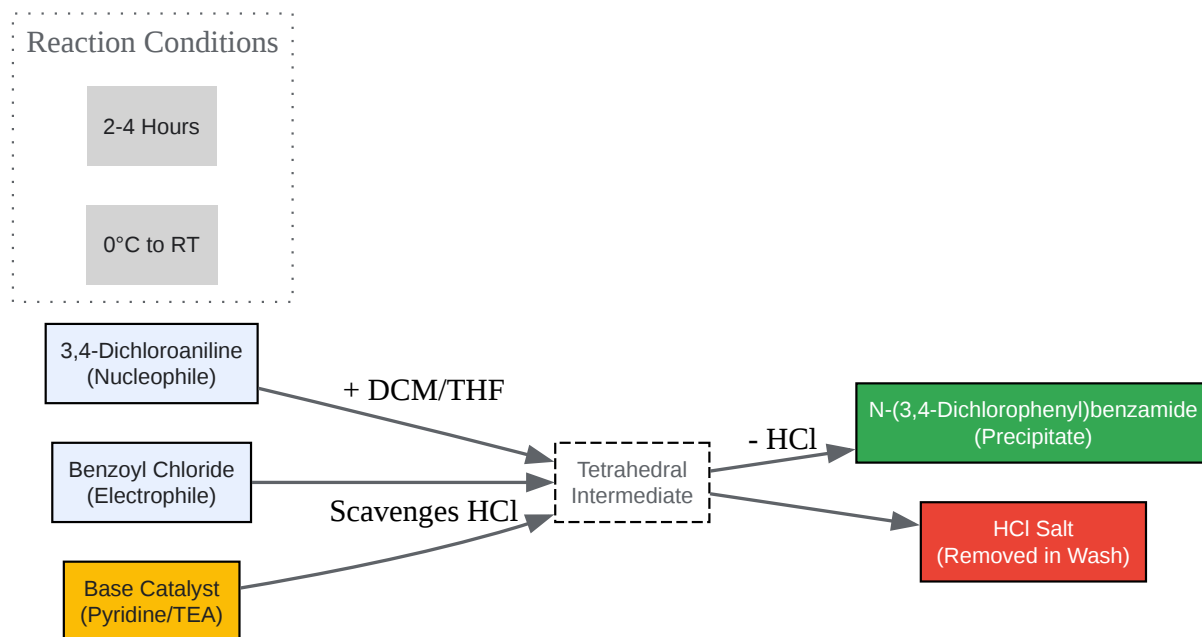
## Structural Analysis

- Electronic Effects:** The two chlorine atoms at the 3 and 4 positions of the aniline ring exert a strong inductive electron-withdrawing effect ( $\sigma$  -I  $\sigma$ ).<sup>[1]</sup> This reduces the electron density on the amide nitrogen, increasing the acidity of the N-H proton and making the amide bond more resistant to hydrolysis than in unsubstituted benzanilide.
- Steric Factors:** The bulky chlorine atoms influence the torsional angle of the phenyl ring relative to the amide plane, potentially locking the conformation in a way that affects binding affinity in biological pockets.

## Synthetic Methodology

The synthesis of **N-(3,4-Dichlorophenyl)benzamide** follows a classic Schotten-Baumann acylation pathway. This protocol is preferred for its high yield and operational simplicity.

## Reaction Pathway (Graphviz Visualization)



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Caption: Nucleophilic acyl substitution pathway for the synthesis of **N-(3,4-Dichlorophenyl)benzamide**.

## Detailed Protocol

Reagents:

- 3,4-Dichloroaniline (1.0 eq)[1]
- Benzoyl Chloride (1.1 eq)[1]
- Triethylamine (TEA) or Pyridine (1.2 eq)[1]
- Dichloromethane (DCM) (anhydrous)[1]

Procedure:

- **Dissolution:** Dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- **Acylation:** Add Benzoyl chloride (12.8 mL, 110 mmol) dropwise over 20 minutes. The solution may turn cloudy as triethylamine hydrochloride precipitates.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the aniline starting material is consumed.
- **Work-up:**
  - Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and pyridine/TEA.
  - Wash with Saturated NaHCO<sub>3</sub> (2 x 50 mL) to remove excess acid chloride (hydrolyzed to benzoic acid).
  - Wash with Brine (1 x 50 mL).<sup>[1]</sup>
- **Purification:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene to yield white needles.

## Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Technique	Diagnostic Signal	Assignment
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ )	$\delta$ 10.45 (s, 1H)	Amide N-H: Diagnostic singlet, downfield due to electron-withdrawing Cl groups.[1]
$\delta$ 8.15 (d, 1H)	H-2' (Aniline ring): Doublet, meta-coupling, deshielded by Cl and Amide.[1]	
$\delta$ 7.95 (d, 2H)	H-2,6 (Benzoyl ring): Ortho protons of the benzoyl group. [1]	
$\delta$ 7.60 (d, 1H)	H-5' (Aniline ring): Ortho to Cl, shielded relative to H-2'. [1]	
FT-IR (ATR)	3300 $\text{cm}^{-1}$	N-H Stretch: Sharp band (secondary amide).[1]
1655 $\text{cm}^{-1}$	C=O Stretch (Amide I): Strong intensity.[1]	
820 $\text{cm}^{-1}$	C-Cl Stretch: Characteristic of aryl chlorides.	
Mass Spectrometry (ESI+)	m/z 266 / 268	[M+H] <sup>+</sup> : Distinctive chlorine isotope pattern (9:6:1 ratio for Cl <sub>2</sub> ).[1]

## Biological & Pharmacological Applications[4][12][13]

### Herbicide Metabolism & Environmental Fate

**N-(3,4-Dichlorophenyl)benzamide** is structurally analogous to Propanil, a widely used herbicide.[1] In environmental systems, Propanil is hydrolyzed by aryl acylamidases to release 3,4-dichloroaniline (3,4-DCA).

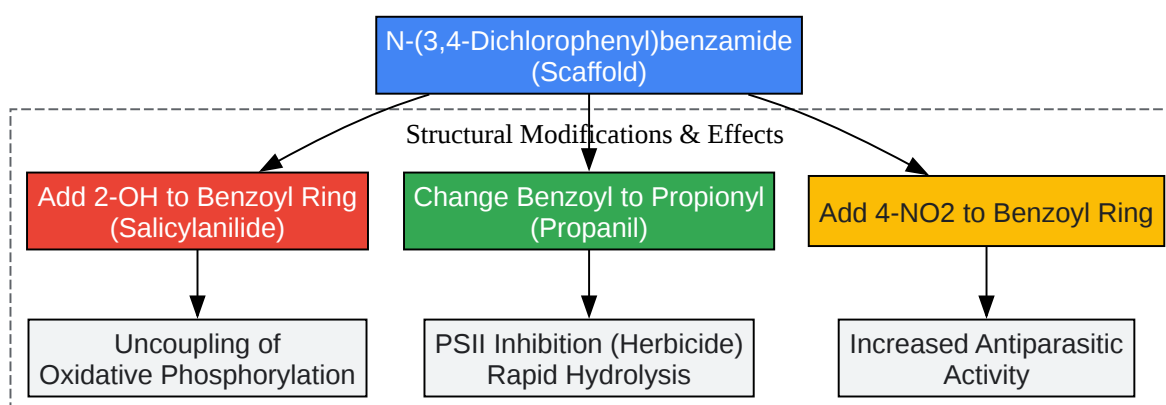
- **Relevance:** This benzamide derivative is often used in soil degradation studies to compare the stability of the benzoyl-aniline bond versus the propionyl-aniline bond.[1] The benzoyl group confers significantly higher resistance to microbial hydrolysis, making it a persistent environmental marker in specific contexts.

## Antimicrobial & Antiparasitic Scaffold

Research indicates that 3,4-dichloro-substituted benzanilides possess intrinsic bioactivity, particularly against Gram-positive bacteria and certain parasites.[1]

- **Mechanism:** The lipophilic dichlorophenyl tail facilitates penetration of microbial cell membranes.
- **Salicylanilide Analogs:** Hydroxylated derivatives (e.g., 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) are potent uncouplers of oxidative phosphorylation.[1] The unsubstituted core (this compound) serves as the baseline "negative control" to demonstrate the necessity of the hydroxyl group for proton shuttling activity.

## SAR Logic (Graphviz Visualization)



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Caption: Structure-Activity Relationships (SAR) diverging from the core benzanilide scaffold.

## Safety & Handling (SDS Highlights)

- Hazard Classification:
  - Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]
  - Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1).[1] This is characteristic of the 3,4-dichloroaniline moiety, which is a known marine pollutant.
  - Irritation: Causes skin and eye irritation.[1]
- PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis to avoid exposure to the aniline precursor (a potent methemoglobinemia inducer).
- Disposal: Do not release into drains. All waste must be incinerated in a chemical waste facility equipped with scrubbers for HCl/NO<sub>x</sub>.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline.[1] Retrieved from [\[Link\]](#)[1]
- Dornbush, P. J., et al. (2010). Preliminary Studies of 3,4-Dichloroaniline Amides as Antiparasitic Agents.[3][4] *Bioorganic & Medicinal Chemistry Letters*. [3][4] Retrieved from [\[Link\]](#)

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## Sources

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- [3. Preliminary studies of 3,4-dichloroaniline amides as antiparasitic agents: structure-activity analysis of a compound library in vitro against Trichomonas vaginalis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. "Preliminary Studies of 3,4-Dichloroaniline Amides as Antiparasitic Age" by Padraik J. Dornbush, Cynric H. Cho et al. \[scholarlycommons.pacific.edu\]](#)
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